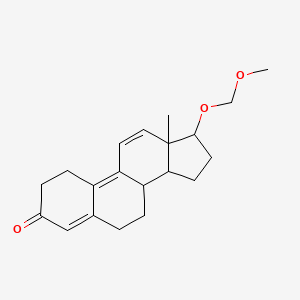
Benzene, (butylsulfinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (butylsulfinyl)- is an organic compound that features a benzene ring substituted with a butylsulfinyl group. This compound is part of a broader class of benzene derivatives, which are known for their diverse chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of benzene with butylsulfinyl chloride in the presence of a base, such as pyridine, under controlled temperature conditions . This reaction proceeds via an electrophilic aromatic substitution mechanism, where the butylsulfinyl group replaces a hydrogen atom on the benzene ring.
Industrial Production Methods
Industrial production of benzene, (butylsulfinyl)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzene, (butylsulfinyl)- undergoes several types of chemical reactions, including:
Oxidation: The butylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the butylsulfinyl group to a sulfide can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, (butylsulfinyl)- has several applications in scientific research:
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzene, (butylsulfinyl)- involves its interaction with various molecular targets. The butylsulfinyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. In electrophilic aromatic substitution reactions, the butylsulfinyl group can activate or deactivate the benzene ring depending on the nature of the substituent and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Benzene, (methylsulfinyl)-: Similar structure but with a methylsulfinyl group instead of a butylsulfinyl group.
Benzene, (ethylsulfinyl)-: Contains an ethylsulfinyl group.
Benzene, (propylsulfinyl)-: Features a propylsulfinyl group.
Uniqueness
Benzene, (butylsulfinyl)- is unique due to the specific length and structure of the butylsulfinyl group, which can influence its chemical reactivity and physical properties. The longer alkyl chain can affect solubility, boiling point, and interaction with other molecules compared to its shorter-chain analogs .
Properties
CAS No. |
13153-10-1 |
|---|---|
Molecular Formula |
C10H14OS |
Molecular Weight |
182.28 g/mol |
IUPAC Name |
butylsulfinylbenzene |
InChI |
InChI=1S/C10H14OS/c1-2-3-9-12(11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
InChI Key |
IMRHEMHQODDESO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


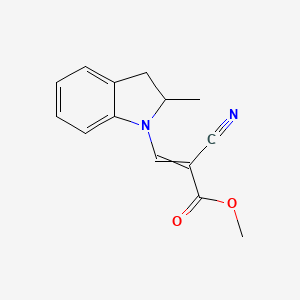
![Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro-](/img/structure/B14708531.png)
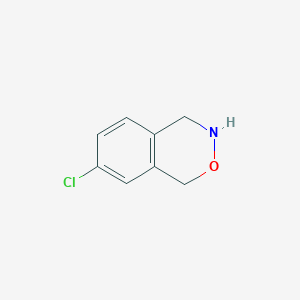
![2-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-3-yl acetate](/img/structure/B14708539.png)
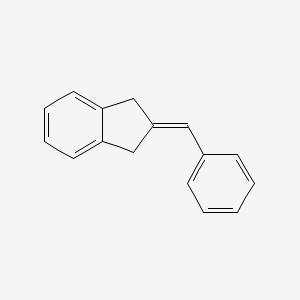
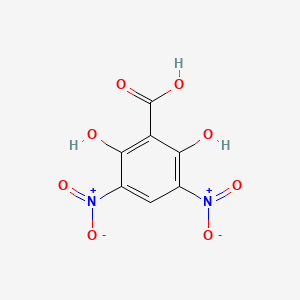
![2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate](/img/structure/B14708565.png)
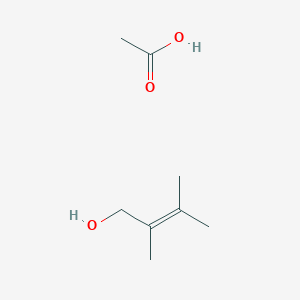
![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)



